![molecular formula C21H19FN2O2S B4082896 N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
Overview
Description
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and exhibits strong fluorescence. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the formation of a covalent bond between the compound and the target molecule. The compound contains a highly reactive imidazole group that can react with various functional groups on the target molecule, such as amino and thiol groups. The resulting covalent bond leads to the formation of a stable fluorescent complex, which can be used for detection and imaging purposes.
Biochemical and Physiological Effects:
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively used in vitro for various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its high sensitivity and selectivity for various target molecules. It can be used for the detection of low concentrations of metal ions and reactive oxygen species in biological systems. In addition, it can be used for the detection of protein conformational changes and protein-protein interactions.
One of the limitations of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its limited solubility in aqueous solutions. This can limit its use in biological systems, where aqueous solutions are the norm. In addition, the covalent bond formed between the compound and the target molecule can lead to the irreversible modification of the target molecule, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in scientific research. One direction is the development of new synthetic methods that can improve the solubility and stability of the compound in aqueous solutions. Another direction is the exploration of new applications for the compound, such as its use as a fluorescent probe for the detection of other target molecules, such as nucleic acids and lipids. Finally, the development of new imaging techniques that can improve the sensitivity and resolution of N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide-based probes can also be a future direction for research.
Scientific Research Applications
N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent sensor for the detection of metal ions, such as copper and zinc, in aqueous solutions. It has also been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species in biological systems. In addition, it has been used as a fluorescent probe for the detection of protein conformational changes and protein-protein interactions.
properties
IUPAC Name |
N'-benzyl-4-fluoro-N-(4-methylphenyl)sulfonylbenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-16-7-13-20(14-8-16)27(25,26)24-21(18-9-11-19(22)12-10-18)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGNDSLCCEQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N''-benzyl-4-fluoro-N-tosyl-benzamidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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